2-amino-7,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-Amino-7,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological and pharmacological properties, making this compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione, 2-cyanoacetohydrazide, and 4-propoxybenzaldehyde. The reaction typically proceeds under mild conditions, often using a catalyst such as L-proline in an ethanol medium. This method is environmentally friendly and yields high purity products without the need for column chromatography.
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis setups are employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted chromenes with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The compound exhibits biological activity, including potential antiviral, antibacterial, and anti-inflammatory properties. It is studied for its effects on various biological pathways and its potential use in drug development.
Medicine: Research is ongoing to explore the compound's therapeutic potential. It has shown promise in preclinical studies for treating conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry: In the chemical industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It interacts with enzymes and receptors involved in cellular signaling, leading to modulation of biological processes. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-Amino-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness: Compared to similar compounds, 2-amino-7,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique structural features and the presence of the propoxy group, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-9-25-14-7-5-13(6-8-14)18-15(12-22)20(23)26-17-11-21(2,3)10-16(24)19(17)18/h5-8,18H,4,9-11,23H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYGXDSRIZCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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